molecular formula C17H13NO2 B5595944 4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

4-(FURAN-2-YL)-1H,2H,3H,4H-BENZO[H]QUINOLIN-2-ONE

Cat. No.: B5595944
M. Wt: 263.29 g/mol
InChI Key: FDYILVGULSDTRL-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one is a heterocyclic compound that combines the structural features of furan and quinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and quinoline moieties in its structure imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions to increase yield, and implementing purification techniques such as recrystallization or chromatography.

Mechanism of Action

The mechanism of action of 4-(furan-2-yl)-1H,2H,3H,4H-benzo[h]quinolin-2-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both furan and quinoline moieties, which confer a combination of electronic and steric properties that are not found in other similar compounds. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

IUPAC Name

4-(furan-2-yl)-3,4-dihydro-1H-benzo[h]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c19-16-10-14(15-6-3-9-20-15)13-8-7-11-4-1-2-5-12(11)17(13)18-16/h1-9,14H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYILVGULSDTRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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